molecular formula C8H12N2O3 B144604 Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) CAS No. 134023-31-7

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI)

Cat. No. B144604
CAS RN: 134023-31-7
M. Wt: 184.19 g/mol
InChI Key: PZKFPDJUJPYIFG-FSPLSTOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as brevenal and is found in the marine dinoflagellate Karenia brevis.

Scientific Research Applications

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of neuroscience, where it has been found to have potent neuroprotective effects. It has also been studied for its potential applications in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.

Mechanism of Action

The exact mechanism of action of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) is not fully understood. However, it is believed to act on various cellular pathways, including the regulation of ion channels, the inhibition of protein synthesis, and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) has been found to have various biochemical and physiological effects. It has been shown to have potent anti-inflammatory effects, as well as antioxidant and antifungal properties. It has also been found to have a positive effect on the immune system, by enhancing the production of cytokines and other immune factors.

Advantages and Limitations for Lab Experiments

One of the major advantages of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) is its potent biological activity, which makes it an ideal compound for use in various lab experiments. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI). One area of research is in the development of new drugs based on the chemical structure of this compound. Another area of research is in the study of its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further research to understand the exact mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) is a unique compound with potent biological activity and potential applications in various fields of scientific research. Its complex synthesis method and limited availability make it a challenging compound to work with, but its potential benefits make it an important area of research for the future.

Synthesis Methods

The synthesis of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) is a complex process that involves the isolation of brevenal from Karenia brevis. The extraction of brevenal is usually done using a combination of solvent extraction and chromatography techniques. Once isolated, brevenal can be converted into Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) using various chemical reactions.

properties

CAS RN

134023-31-7

Product Name

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI)

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

(3S,8aS)-3-methoxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C8H12N2O3/c1-13-7-8(12)10-4-2-3-5(10)6(11)9-7/h5,7H,2-4H2,1H3,(H,9,11)/t5-,7-/m0/s1

InChI Key

PZKFPDJUJPYIFG-FSPLSTOPSA-N

Isomeric SMILES

CO[C@H]1C(=O)N2CCC[C@H]2C(=O)N1

SMILES

COC1C(=O)N2CCCC2C(=O)N1

Canonical SMILES

COC1C(=O)N2CCCC2C(=O)N1

Origin of Product

United States

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